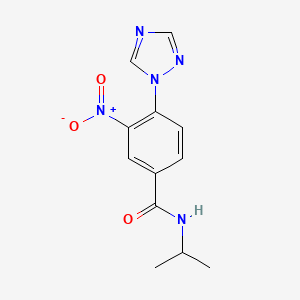
phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Descripción general
Descripción
Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their potential as anticancer agents . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, which are one of the most important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and its derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and its derivatives are complex and involve multiple steps. The yield of these reactions can vary, but one example provided a yield of 44% .Physical And Chemical Properties Analysis
The physical and chemical properties of phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and its derivatives can vary. For example, one derivative had a melting point of 200–202 °C .Aplicaciones Científicas De Investigación
Triazole Derivatives: A Comprehensive Overview
Triazole compounds, including phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, have attracted significant interest due to their wide range of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole derivatives comes from their structural diversity, allowing for various substitutions that can target different biological pathways. This makes them valuable scaffolds in drug development, where they have been incorporated into molecules with enhanced pharmacological profiles (Ferreira et al., 2013).
Biological Features and Synthetic Approaches
1,2,4-Triazole derivatives are known for their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The exploration of new synthetic methods has expanded the range of biologically active derivatives, highlighting the importance of 1,2,4-triazoles in medicinal chemistry. The development of novel triazole compounds continues to be a promising direction for scientific research, aiming to address the challenges of drug resistance and the need for treatments against neglected diseases (Ohloblina, 2022).
Applications in Environmental and Food Analysis
The role of triazole derivatives extends beyond pharmaceuticals to include environmental and food analysis. Antibody-based methods utilizing triazole compounds have been developed for detecting various contaminants, such as herbicides and toxic metabolites, in food and environmental samples. These analytical tools are crucial for monitoring and ensuring safety standards, demonstrating the versatility of triazole derivatives in different scientific domains (Fránek & Hruška, 2018).
Proton-Conducting Polymeric Membranes
In the field of material science, triazole derivatives have been investigated for their potential in creating proton-conducting polymeric membranes for fuel cells. The incorporation of 1,2,4-triazole into polymers has shown to improve the thermal stability, mechanical strength, and ionic conductivity of fuel cell membranes, offering a promising avenue for the development of more efficient and durable energy technologies (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
phenyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20-12-4-2-1-3-5-12)11-6-7-13(16-8-11)18-10-15-9-17-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCDCRELJFOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[(4-Methylbenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3127192.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127198.png)

![Methyl 7-amino-2-(4-chlorophenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3127207.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B3127222.png)
![4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3127228.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)
![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)


![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)

